2-Bromo-N-ethyl-2-methylpropanamide
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Overview
Description
2-Bromo-N-ethyl-2-methylpropanamide is an organic compound with the molecular formula C6H12BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to a tertiary carbon, which is further bonded to an ethyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-N-ethyl-2-methylpropanamide involves the reaction of 2-bromo-2-methylpropanoyl bromide with ethylamine. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to prevent side reactions. The process can be summarized as follows:
Starting Materials: 2-bromo-2-methylpropanoyl bromide and ethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium, often at low temperatures to control the exothermic nature of the reaction.
Procedure: The 2-bromo-2-methylpropanoyl bromide is added dropwise to a solution of ethylamine, maintaining the temperature below 15°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-2-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or amines.
Reduction: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or amines.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-N-ethyl-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-2-methylpropanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, leading to the modification of proteins and enzymes. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropanamide: A closely related compound with similar reactivity but lacking the ethyl group.
2-Bromo-2,2-dimethylacetamide: Another similar compound with two methyl groups instead of an ethyl and a methyl group.
Uniqueness
2-Bromo-N-ethyl-2-methylpropanamide is unique due to the presence of both an ethyl and a methyl group attached to the tertiary carbon. This structural feature influences its reactivity and makes it distinct from other brominated amides. The combination of these groups can affect the compound’s steric and electronic properties, leading to different reactivity patterns and applications .
Properties
CAS No. |
88876-29-3 |
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Molecular Formula |
C6H12BrNO |
Molecular Weight |
194.07 g/mol |
IUPAC Name |
2-bromo-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C6H12BrNO/c1-4-8-5(9)6(2,3)7/h4H2,1-3H3,(H,8,9) |
InChI Key |
MERZOVAAACETTR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)(C)Br |
Origin of Product |
United States |
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